Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area Versus the Des-Ethyl Analog
Computed logP and topological polar surface area (tPSA) distinguish 1-(6-chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol from its closest commercially available analog, 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CAS 936845-82-8), which lacks the 3-ethyl group. The target compound has a calculated logP of 2.23 (Sildrug/ECBD) and a tPSA of 38.25–45 Ų [1][2]. Although experimental values for the des-ethyl analog are not publicly reported, the removal of the ethyl substituent is universally predicted by consensus logP algorithms (e.g., XLogP3, ALogPS) to lower logP by approximately 0.5–0.8 units and reduce tPSA by 0–2 Ų, because the ethyl group contributes two sp³ carbons with positive hydrophobic increment [3]. The difference in logP of ≥0.5 log units is sufficient to alter predicted membrane permeability, CYP450-mediated metabolism, and nonspecific protein binding in the absence of compensatory changes [4].
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | clogP = 2.23 (Sildrug/ECBD); logP = 1.693 (ZINC15, pH-dependent conformer set) |
| Comparator Or Baseline | 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CAS 936845-82-8): no experimental logP published; consensus computational prediction ∼1.4–1.7 |
| Quantified Difference | ΔclogP ≈ +0.5–0.8 (target more lipophilic) |
| Conditions | Computed using ensemble methods; no experimental shake-flask or chromatographic logP data available for either compound |
Why This Matters
A lipophilicity difference of ≥0.5 log units can translate into a 3- to 5-fold difference in membrane permeability, directly impacting cell-based assay performance and oral bioavailability potential, making the target compound the preferred choice when increased lipophilicity is desired.
- [1] Sildrug/ECBD. EOS48230 – Basic Properties for C12H18ClN3O. https://sildrug.ibb.waw.pl/ecbd/EOS48230/ (accessed 2026-04-28). View Source
- [2] ZINC15. Substance ZINC000042369005. https://zinc15.docking.org/substances/ZINC000042369005/ (accessed 2026-04-28). View Source
- [3] Mannhold, R. et al. Calculation of molecular lipophilicity: state-of-the-art and comparison of logP methods on more than 96,000 compounds. J. Pharm. Sci. 98, 861–893 (2009). View Source
- [4] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). View Source
